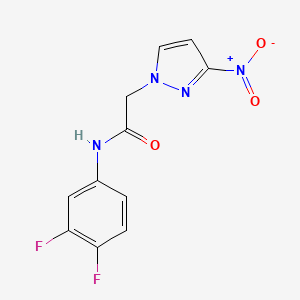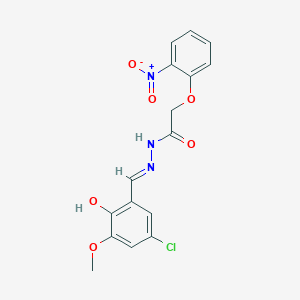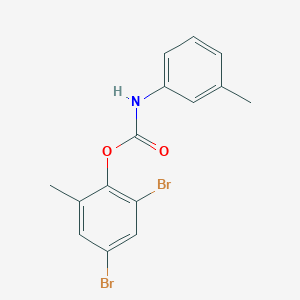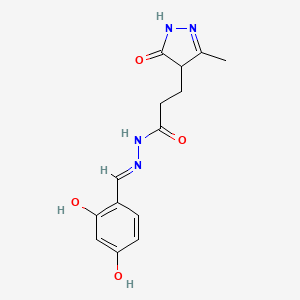![molecular formula C17H13F3N2O B6086857 5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP or TFP-3 and has been synthesized using different methods.
作用機序
The mechanism of action of TFP is not fully understood, but it is believed to interact with metal ions and form complexes. These complexes can then interact with biological molecules such as proteins and nucleic acids, leading to various biological effects.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. TFP has also been shown to have antioxidant properties and can scavenge free radicals. In addition, TFP has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of TFP is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, TFP has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of TFP is its limited solubility in water, which can affect its bioavailability and limit its use in biological applications.
将来の方向性
There are several future directions for the research on TFP. One of the directions is the synthesis of TFP derivatives with improved properties such as solubility and selectivity for metal ions. Another direction is the investigation of the biological activities of TFP and its derivatives in different disease models. Furthermore, the development of TFP-based biosensors for the detection of metal ions in biological samples is another potential direction for future research.
In conclusion, TFP is a chemical compound that has shown potential applications in various fields of scientific research. Its fluorescent properties, low toxicity, and potential for the synthesis of bioactive compounds make it a valuable tool for drug discovery and catalysis. Further research on TFP and its derivatives is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成法
The synthesis of TFP can be achieved through different methods. One of the most commonly used methods is the reaction between 3-(trifluoromethyl)benzaldehyde and 4-phenyl-1,2-dihydro-3H-pyrrol-3-one in the presence of ammonium acetate. The reaction is carried out in ethanol at reflux temperature for several hours, and the product is obtained after purification using column chromatography.
科学的研究の応用
TFP has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. TFP has also been used as a ligand for the synthesis of metal complexes that have shown promising results in catalysis and biological applications. In addition, TFP has been used as a building block for the synthesis of various bioactive compounds that have shown potential in drug discovery.
特性
IUPAC Name |
5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)12-7-4-8-13(9-12)22-10-14(23)15(16(22)21)11-5-2-1-3-6-11/h1-9,21,23H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYYRIJPJGJDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)

![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)


![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)